4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid
Overview
Description
4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTANOIC ACID is an organic compound belonging to the class of gamma amino acids and derivatives. These compounds are characterized by having an amino group attached to the gamma carbon atom. The molecular formula of this compound is C₁₁H₂₀N₂O₃, and it has a molecular weight of 228.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTANOIC ACID involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTANOIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}PENTANOIC ACID
- 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}HEXANOIC ACID
- 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}HEPTANOIC ACID
Uniqueness
4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTANOIC ACID is unique due to its specific structure, which imparts distinct chemical and biological properties. Its gamma amino acid framework allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(cyclohexylcarbamoylamino)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-10(15)7-4-8-12-11(16)13-9-5-2-1-3-6-9/h9H,1-8H2,(H,14,15)(H2,12,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVFRGGLURJIMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511552-46-8 | |
Record name | 4-(Cyclohexylcarbamoylamino)butanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2N8NLK6Q8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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